Isopropyl 2-methyl-4-(3-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate
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Overview
Description
Isopropyl 2-methyl-4-(3-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound isopropyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is 348.15862589 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Research efforts have developed various methodologies for synthesizing heterocyclic compounds with potential biological activities. For example, novel photochromic benzimidazol[1,2a]pyrrolidin-2-ones exhibiting thermally stable highly colored photochromes were synthesized, demonstrating the versatility of benzimidazole derivatives in synthesizing compounds with significant photochromic properties (Mahmut Kose & Ersin Orhan, 2006). This research highlights the potential for creating materials with unique optical properties.
Biological and Medicinal Applications
Several studies have focused on the potential biological and medicinal applications of benzimidazole derivatives. For instance, compounds structurally related to benzimidazoles were designed and tested as antirhinovirus agents, indicating the therapeutic potential of such heterocyclic compounds in treating viral infections (C. Hamdouchi et al., 1999). Another study synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines with antiallergic activity, further demonstrating the broad range of biological activities exhibited by compounds within this chemical family (A. Nohara et al., 1985).
Chemical Properties and Reactions
Research on the chemical properties and reactions of related compounds includes the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids via a three-component condensation reaction, showcasing an efficient synthetic route to produce compounds with potential medicinal and biological significance (G. Marandi, 2018).
Mechanism of Action
Target of Action
The compound “isopropyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate” is a complex molecule with a benzimidazole core. Benzimidazole compounds are known to have a wide range of biological activities . .
Mode of Action
For instance, some benzimidazole compounds act as selective proton pump inhibitors . The specific interaction of this compound with its targets and the resulting changes would require further experimental studies for confirmation.
Biochemical Pathways
Benzimidazole compounds are known to be involved in a wide range of biological activities and could potentially affect multiple pathways . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.
Result of Action
Benzimidazole compounds are known to have a wide range of biological activities, which could result in various molecular and cellular effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
propan-2-yl 2-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-12(2)26-19(25)17-13(3)22-20-23-15-8-4-5-9-16(15)24(20)18(17)14-7-6-10-21-11-14/h4-12,18H,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFAWFXBKVJFNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CN=CC=C4)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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